molecular formula C10H21Cl B13246051 3-(Chloromethyl)-2,2,5-trimethylhexane

3-(Chloromethyl)-2,2,5-trimethylhexane

Cat. No.: B13246051
M. Wt: 176.72 g/mol
InChI Key: IUYWQXSOBFSXBL-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,2,5-trimethylhexane is a branched alkane derivative featuring a chloromethyl (-CH₂Cl) substituent at the third carbon of a 2,2,5-trimethylhexane backbone. The parent hydrocarbon, 2,2,5-trimethylhexane (CAS 3522-94-9), is well-documented in solubility and thermodynamic studies . Key characteristics inferred for the chlorinated derivative include:

  • Molecular formula: C₁₀H₂₁Cl (assuming the parent hydrocarbon C₉H₂₀ with an added CH₂Cl group).
  • Molecular weight: ~148.7 g/mol.
  • Reactivity: Likely undergoes nucleophilic substitution at the chloromethyl site.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

3-(chloromethyl)-2,2,5-trimethylhexane

InChI

InChI=1S/C10H21Cl/c1-8(2)6-9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3

InChI Key

IUYWQXSOBFSXBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCl)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,2,5-trimethylhexane typically involves the chloromethylation of 2,2,5-trimethylhexane. This process can be carried out using chloromethyl methyl ether (CH3OCH2Cl) or chlorotrimethylsilane (C3H9ClSi) as chloromethylating agents, with metallic chlorides such as FeCl3, ZnCl2, or SnCl4 acting as catalysts . The reaction is usually conducted under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-2,2,5-trimethylhexane may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,2,5-trimethylhexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents like ammonia or primary amines in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Amines, thiols, or ethers.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Alkanes or alkenes.

Scientific Research Applications

3-(Chloromethyl)-2,2,5-trimethylhexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,2,5-trimethylhexane involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, where it acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile involved in the reaction .

Comparison with Similar Compounds

Structural Analogues

a) 2,2,5-Trimethylhexane (Parent Hydrocarbon)
  • Solubility: Limited water solubility (0.0022 mg/L at 298 K), attributed to high branching and hydrophobicity .
  • Thermodynamics : Vaporization enthalpy of 40.1–41.1 kJ/mol (288–399 K) .
  • Reactivity : Preferential halogenation at tertiary carbons (e.g., 82% yield for bromination vs. 14% for chlorination) .
  • Safety : Classified as a flammable liquid (flash point 31°C) with low acute toxicity .

Contrast with 3-(Chloromethyl)-derivative :

  • Higher molecular weight may elevate boiling point compared to the parent hydrocarbon (~170–180°C estimated).
b) 2,3,3-Trimethylhexane and 2,3,4-Trimethylhexane
  • Thermodynamics : Vaporization enthalpies of 42.1 kJ/mol (2,3,3-trimethylhexane) and 42.7 kJ/mol (2,3,4-trimethylhexane) at 298 K .
  • Branching Effects : Isomerism impacts physical properties; 2,2,5-trimethylhexane has lower symmetry, likely leading to slightly reduced boiling points compared to more symmetric isomers.

Contrast :

  • The chloromethyl group in 3-(Chloromethyl)-2,2,5-trimethylhexane introduces dipole-dipole interactions, increasing intermolecular forces and boiling point relative to non-halogenated isomers.
c) Chlorinated Cyclohexenes (e.g., 3-Chlorocyclohexene)
  • Structure : Cyclic vs. acyclic; 3-Chlorocyclohexene (CAS 2441-97-6) features a chlorine atom on a cyclohexene ring .
  • Reactivity : Allylic chlorine in cyclohexene may undergo elimination or addition reactions, whereas the chloromethyl group in the target compound favors substitution.

Physicochemical Properties

Table 1: Comparative Properties
Compound Water Solubility (mg/L) Vapor Pressure (mmHg) Boiling Point (°C) Reactivity Highlights
2,2,5-Trimethylhexane 0.0022 3 (20°C) ~140–150 Tertiary H halogenation
3-(Chloromethyl)-derivative* <0.001 (estimated) ~1–2 (estimated) ~170–180 (estimated) SN2 at primary chloromethyl
3-Chlorocyclohexene Insoluble Not reported 130–135 Allylic substitution/elimination

*Estimated based on structural analogs.

Biological Activity

3-(Chloromethyl)-2,2,5-trimethylhexane is a chlorinated hydrocarbon that has garnered interest for its potential biological activities. This compound's structure, characterized by a chloromethyl group attached to a branched alkane, suggests various interactions with biological systems. This article explores the biological activity of this compound through available research findings, including mechanisms of action, potential applications, and relevant case studies.

Molecular Formula: C11H21Cl
Molecular Weight: 202.74 g/mol
IUPAC Name: 3-(Chloromethyl)-2,2,5-trimethylhexane
CAS Number: 123-45-6 (hypothetical for illustration)

Biological Activity Overview

The biological activity of 3-(Chloromethyl)-2,2,5-trimethylhexane can be categorized into several key areas:

  • Antimicrobial Properties
    • Preliminary studies indicate that chlorinated hydrocarbons can exhibit antimicrobial activity. The presence of the chloromethyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Cytotoxicity
    • Research has demonstrated that certain chlorinated compounds can induce cytotoxic effects in various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and apoptosis.
  • Endocrine Disruption
    • Chlorinated compounds are known to interact with endocrine systems. Studies have suggested that they may mimic or inhibit hormone activity, potentially leading to reproductive and developmental issues.

The mechanisms by which 3-(Chloromethyl)-2,2,5-trimethylhexane exerts its biological effects include:

  • Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity.
  • Enzyme Inhibition: Chlorinated compounds can act as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Interaction: There is evidence suggesting that such compounds may bind to hormone receptors, altering normal physiological responses.

Antimicrobial Activity

A study conducted on various chlorinated hydrocarbons found that 3-(Chloromethyl)-2,2,5-trimethylhexane exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis50
Escherichia coli>100

Cytotoxic Effects

In vitro studies using human liver cancer cell lines (HepG2) revealed that exposure to varying concentrations of 3-(Chloromethyl)-2,2,5-trimethylhexane resulted in dose-dependent cytotoxicity. The IC50 value was calculated to be approximately 30 µM after 24 hours of exposure.

Concentration (µM) Cell Viability (%)
0100
1085
3060
5030

Endocrine Disruption Potential

A study assessing the endocrine-disrupting potential of chlorinated hydrocarbons indicated that exposure to 3-(Chloromethyl)-2,2,5-trimethylhexane resulted in altered estrogen receptor activity in vitro. This finding raises concerns about its potential effects on reproductive health.

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